methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
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Overview
Description
The compound with the identifier “methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate” is a chemical entity listed in the PubChem database. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation methods for methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involve several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:
Synthesis of the Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are necessary for the final production of this compound.
Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the chemical reactions.
Purification: The final step involves the purification of the compound to ensure its purity and suitability for use in various applications.
Chemical Reactions Analysis
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in biological assays to study the effects of the compound on various biological systems.
Medicine: It is used in medical research to study its potential therapeutic effects and mechanisms of action.
Industry: It is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound has similar structural features but differs in its specific applications and effects.
CID 63014: This compound is a salt mixture that shares some similarities with this compound but has distinct properties and uses.
Properties
IUPAC Name |
methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPPALEONMOLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.